molecular formula C15H16ClN5O B12475041 3-{[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propan-1-ol

3-{[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propan-1-ol

Cat. No.: B12475041
M. Wt: 317.77 g/mol
InChI Key: BGGPZMNLXARRFB-UHFFFAOYSA-N
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Description

3-{[1-(3-CHLORO-4-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}PROPAN-1-OL is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties . The unique structure of this compound makes it a valuable target for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3-CHLORO-4-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}PROPAN-1-OL typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with a suitable aldehyde to form the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3-CHLORO-4-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}PROPAN-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-{[1-(3-CHLORO-4-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}PROPAN-1-OL has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[1-(3-CHLORO-4-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}PROPAN-1-OL involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. By binding to the active site of CDK2, the compound disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(3-CHLORO-4-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}PROPAN-1-OL is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C15H16ClN5O

Molecular Weight

317.77 g/mol

IUPAC Name

3-[[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-ol

InChI

InChI=1S/C15H16ClN5O/c1-10-3-4-11(7-13(10)16)21-15-12(8-20-21)14(18-9-19-15)17-5-2-6-22/h3-4,7-9,22H,2,5-6H2,1H3,(H,17,18,19)

InChI Key

BGGPZMNLXARRFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCCO)Cl

Origin of Product

United States

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